3-Methoxy-6-methyl-2-nitropyridine
Overview
Description
3-Methoxy-6-methyl-2-nitropyridine is an organic compound with a molecular weight of 168.15 . It is a solid substance stored at ambient temperature .
Synthesis Analysis
The synthesis of this compound can be achieved from 3-Hydroxy-6-methyl-2-nitropyridine . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .Molecular Structure Analysis
The molecular structure of this compound contains 20 bonds in total, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), 1 ether (aromatic), and 1 Pyridine .Chemical Reactions Analysis
The reaction mechanism of this compound is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical and Chemical Properties Analysis
This compound is a solid substance stored at ambient temperature . It has a molecular weight of 168.15 .Scientific Research Applications
Synthesis and Structural Analysis
- The compound 3-Methoxy-6-methyl-2-nitropyridine and its derivatives are significant in synthetic chemistry. For example, Fan Kai-qi (2009) detailed the synthesis of 2-amino-3-nitropyridine-6-methoxy, a derivative synthesized from 2,6-Dichloropyridine through several steps including substitution, nitration, ammoniation, and oxidation (Fan Kai-qi, 2009). Similarly, M. Karnan, V. Balachandran, and M. Murugan (2012) investigated the molecular structure of 3-hydroxy-6-methyl-2-nitropyridine using density functional theory, offering insights into its vibrational properties, molecular stability, and bond strength (Karnan, Balachandran, & Murugan, 2012).
Chemical Reactions and Modifications
- Various chemical reactions and modifications involving this compound derivatives have been studied. For instance, B. Szpakiewicz and Marian Wolniak (1999) explored oxidative methylamination of nitropyridines, including derivatives of 3-nitropyridine (Szpakiewicz & Wolniak, 1999). Additionally, the work of Eizo Matsumura, M. Ariga, and Takahiko Ohfuji (1970) on the Reissert-Kaufmann-type reaction of substituted N-methoxy-4-nitropyridinium methylsulfates, which yielded 2-cyano-4-nitropyridines, demonstrates the reactivity of similar nitropyridine compounds (Matsumura, Ariga, & Ohfuji, 1970).
Spectroscopic and Structural Investigations
- Spectroscopic studies have been conducted to understand the properties of this compound derivatives. S. Premkumar et al. (2015) performed a conformational analysis of 2-amino-6-methoxy-3-nitropyridine, revealing its potential in biomedical applications and optical material design due to its non-linear optical activity (Premkumar et al., 2015).
Potential in Radiofluorination
- The compound and its derivatives have been explored for applications in radiofluorination. N. Malik et al. (2010) studied the substitution of this compound by [18F]fluoride, which is significant in the radiofluorination of benzenes and benzene derivatives (Malik, Solbach, Voelter, & Machulla, 2010).
Safety and Hazards
3-Methoxy-6-methyl-2-nitropyridine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
Properties
IUPAC Name |
3-methoxy-6-methyl-2-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-4-6(12-2)7(8-5)9(10)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEJSIYKPVLUKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369484 | |
Record name | 3-methoxy-6-methyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24015-98-3 | |
Record name | 3-methoxy-6-methyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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